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Compound of Interest

Compound Name:
3,5-Dimethyl-

benzenepropanamine

CAS No.: 142332-82-9

Cat. No.: B3102759

Get Quote

3,5-Dimethyl-benzenepropanamine is an organic compound featuring a benzene ring

substituted with a propanamine group and two methyl groups at the meta positions. Its formal

IUPAC name is 3-(3,5-dimethylphenyl)propan-1-amine. The structure combines a rigid,

hydrophobic aromatic core with a flexible, basic aliphatic side chain, a common motif in

pharmacologically active molecules.

Key Structural Features:

Aromatic System: The 3,5-dimethylphenyl (or mesityl-like) core provides a specific steric

footprint. The meta-positioned methyl groups electronically influence the ring through weak

inductive effects, which can modulate interactions with biological targets.

Propanamine Side Chain: The three-carbon linker provides conformational flexibility, allowing

the terminal primary amine to orient itself in various positions for optimal binding. The amine

group (pKa typically ~9-10) is basic and will be protonated at physiological pH, enabling ionic

interactions.
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Predicted Physicochemical Data:

Property Value Source/Method

Molecular Formula C₁₁H₁₇N (Calculated)

Molecular Weight 163.26 g/mol (Calculated)[1]

Appearance Colorless to pale yellow liquid
(Inferred from similar

compounds)[2][3]

Solubility
Soluble in organic solvents,

limited in water

(Inferred from analogous

structures)[3]

Boiling Point Estimated 230-250 °C (Predicted)

Synthetic Pathways and Purification Protocols
The synthesis of 3,5-Dimethyl-benzenepropanamine can be achieved through several

reliable organic chemistry transformations. The choice of pathway depends on the availability

of starting materials and the desired scale of production. A highly effective and broadly

applicable method is the reduction of a corresponding nitrile intermediate, which ensures the

amine is placed at the terminus of the propyl chain.

Synthesis via Nitrile Reduction
This robust two-step protocol begins with 3,5-dimethylbenzaldehyde and provides excellent

control over the final product structure.

Experimental Protocol:

Step 1: Knoevenagel Condensation & Reduction (Chain Elongation)

To a solution of 3,5-dimethylbenzaldehyde and malononitrile in ethanol, add a catalytic

amount of a base such as piperidine.

Reflux the mixture for 2-4 hours until TLC indicates the consumption of the aldehyde. The

intermediate is the 2-(3,5-dimethylbenzylidene)malononitrile.
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After cooling, the intermediate can be reduced in situ. A common method is to add sodium

borohydride (NaBH₄) portion-wise to the ethanolic solution, which reduces both the double

bond and one of the nitrile groups, followed by an acidic workup to hydrolyze the

remaining nitrile to a carboxylic acid, and then further reduction steps. A more direct route

is to isolate the Knoevenagel product and proceed to the next step.

Causality: This step efficiently constructs the three-carbon chain required for the

propanamine structure.

Step 2: Catalytic Hydrogenation (Nitrile to Amine Reduction)

The intermediate, 3-(3,5-dimethylphenyl)propanenitrile, is dissolved in an appropriate

solvent like ethanol or methanol.

A hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added.

The mixture is subjected to a hydrogen atmosphere (typically 50-500 psi) in a Parr shaker

or similar hydrogenation apparatus and heated to 50-80 °C.

The reaction is monitored by the cessation of hydrogen uptake.

Causality: Catalytic hydrogenation is a clean and high-yielding method for the reduction of

nitriles to primary amines, avoiding the use of metal hydride reagents and simplifying the

workup.

Step 3: Work-up and Purification

The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

The solvent is removed from the filtrate under reduced pressure.

The resulting crude oil is dissolved in diethyl ether and washed with a dilute aqueous base

(e.g., 5% NaOH) and then brine.

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the

solvent is evaporated.
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Final purification is achieved by vacuum distillation to yield pure 3,5-Dimethyl-
benzenepropanamine.

Caption: Proposed synthesis of 3,5-Dimethyl-benzenepropanamine.

Analytical Characterization and Structural
Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic and chromatographic methods provides a self-validating system for structural

verification.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):

δ ~7.00-6.80 (m, 3H): Aromatic protons (Ar-H). The meta-substitution will result in a

characteristic splitting pattern.

δ ~2.80 (t, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂).

δ ~2.65 (t, 2H): Benzylic methylene protons (Ar-CH₂-).

δ ~2.30 (s, 6H): Protons of the two aromatic methyl groups (Ar-CH₃).

δ ~1.85 (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

δ ~1.40 (br s, 2H): Amine protons (-NH₂), which may be exchangeable with D₂O.

¹³C NMR (CDCl₃, 100 MHz):

δ ~140-125: Aromatic carbons (expect 4 signals due to symmetry).

δ ~42: Carbon adjacent to the amine (-CH₂-NH₂).

δ ~35: Benzylic carbon (Ar-CH₂-).

δ ~33: Central methylene carbon.
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δ ~21: Methyl carbons (Ar-CH₃).

FT-IR (Neat, cm⁻¹):

3380-3300 (m, two bands): N-H stretching of a primary amine.

3100-3000 (w): Aromatic C-H stretching.

2950-2850 (s): Aliphatic C-H stretching.

1600, 1480 (m): Aromatic C=C stretching.

Mass Spectrometry (EI):

m/z 163 (M⁺): Molecular ion peak.

m/z 146: Loss of NH₃.

m/z 119: Benzylic cleavage, loss of C₃H₆N.

m/z 105: Tropylium-like ion after rearrangement.

Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of this

volatile amine. The retention time confirms its identity against a standard, while the mass

spectrum confirms the structure and identifies any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18

column and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid

(TFA) can effectively resolve the compound from non-volatile impurities. Detection is typically

done via UV absorbance at ~260 nm.

Potential Applications in Drug Discovery and
Chemical Synthesis
The 3,5-dimethyl-benzenepropanamine scaffold is a valuable building block in medicinal

chemistry. Substituted phenylpropylamines are known to interact with a variety of biological
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targets, particularly within the central nervous system (CNS).

Potential Research Avenues:

GPCR Ligand Development: The structure is an analog of neurotransmitters like dopamine

and serotonin. It can serve as a starting point for developing ligands for G-protein coupled

receptors (GPCRs).

Enzyme Inhibition: The primary amine can be functionalized to target the active sites of

various enzymes.

Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening

against novel targets, with the 3,5-dimethyl pattern providing a unique steric and electronic

profile compared to unsubstituted analogs.[2]

Chemical Intermediate: It is a useful intermediate for synthesizing more complex molecules

and materials, including specialized polymers or additives.[4]
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Potential R&D Pathways
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Caption: A typical workflow for utilizing the core scaffold in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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